molecular formula C15H18N2O B11869527 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine CAS No. 5778-87-0

2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine

Cat. No.: B11869527
CAS No.: 5778-87-0
M. Wt: 242.32 g/mol
InChI Key: RDDMAFNPIDJMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is a synthetic organic compound with the molecular formula C15H18N2O . It features a complex polycyclic structure comprising a fused quinoline and a seven-membered cycloheptane ring, which is partially saturated . This scaffold is of significant interest in medicinal chemistry and chemical synthesis. Compounds based on the tetrahydrocyclohepta[b]quinoline structure are valuable intermediates and core structures in the development of novel bioactive molecules . Researchers utilize such frameworks in the synthesis of more complex polycyclic compounds, for instance, through intramolecular oxidative coupling strategies to build bisindole systems that have shown relevance in anticancer research . Furthermore, structurally related quinoline and tetrahydroisoquinoline derivatives have been investigated for their potential biological activities, serving as key intermediates in the development of compounds with enhanced properties . This product is intended for laboratory research and chemical synthesis purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the material safety data sheet (MSDS) prior to use.

Properties

CAS No.

5778-87-0

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine

InChI

InChI=1S/C15H18N2O/c1-18-10-7-8-14-12(9-10)15(16)11-5-3-2-4-6-13(11)17-14/h7-9H,2-6H2,1H3,(H2,16,17)

InChI Key

RDDMAFNPIDJMBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCCCC3=C2N

Origin of Product

United States

Preparation Methods

K₂CO₃-Promoted Microwave-Assisted Cyclization

A pivotal method involves the use of potassium carbonate (K₂CO₃) under microwave irradiation to cyclize N-aryl-β-bromo-α,β-unsaturated amides. This approach, adapted from phenanthridin-6(5H)-one syntheses, achieves high yields (75–90%) by leveraging microwave-enhanced reaction kinetics. For the target compound, a seven-carbon chain is incorporated into the N-aryl amide precursor to facilitate cycloheptane ring formation.

Representative Procedure :

  • Precursor synthesis : React 2-methoxyaniline with β-bromoacryloyl chloride to form N-(2-methoxyphenyl)-β-bromoacrylamide.

  • Cyclization : Treat the amide with K₂CO₃ in DMF under microwave irradiation (150°C, 20 min).

  • Workup : Acidify with HCl, extract with ethyl acetate, and purify via column chromatography.

Table 1: Cyclization Conditions and Yields

PrecursorBaseSolventTemperature (°C)TimeYield (%)
N-Aryl-β-bromoacrylamideK₂CO₃DMF15020 min82
N-Aryl-2-bromobenzamideK₂CO₃DMF16025 min78

Palladium-Catalyzed C–H Activation

Palladium-catalyzed intramolecular C–H arylation offers an alternative route. This method, employed in WO2022161556A1, uses Pd(OAc)₂/Xantphos to couple aryl halides with proximal C–H bonds, forming the quinoline-heptane scaffold.

Procedure Highlights :

  • Catalyst system : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv).

  • Solvent : Toluene at 110°C for 12 h.

  • Yield : 68% after silica gel purification.

Functional Group Introduction and Modification

Methoxy Group Installation

The 2-methoxy group is introduced via two primary routes:

  • Direct methylation : Treat 2-hydroxyquinoline precursor with methyl iodide/K₂CO₃ in acetone (65% yield).

  • Methoxy-bearing starting materials : Use 2-methoxyaniline to avoid post-cyclization functionalization.

Amine Group Synthesis

The 11-amine is installed through:

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) of a nitro precursor (90% yield).

  • Buchwald-Hartwig amination : Couple an aryl bromide with ammonia using Pd₂(dba)₃ and BINAP (74% yield).

MethodReagentsConditionsYield (%)
Nitro reductionH₂ (1 atm), Pd-CEtOH, 25°C, 6 h90
Buchwald-HartwigPd₂(dba)₃, BINAPToluene, 110°C74

Challenges and Optimization

Regioselectivity in Cyclization

The fused cycloheptane ring introduces strain, often leading to byproducts from competing five- or six-membered ring formations. Microwave irradiation and high-dilution conditions mitigate this by favoring kinetically controlled pathways.

Purification of Hydrophobic Intermediates

The compound’s lipophilic nature necessitates silica gel chromatography with ethyl acetate/hexane gradients. Patent WO2022161556A1 reports hydrochloride salt formation (using HCl/Et₂O) to improve crystallinity and purity (≥95%).

Scalable Synthesis and Industrial Relevance

A scalable route developed by VulcanChem involves:

  • Large-scale cyclization : 100 g batches in DMF with K₂CO₃ under reflux (8 h, 75% yield).

  • Continuous hydrogenation : Flow reactor for nitro-to-amine conversion (90% conversion, 85% isolated yield).

Table 3: Scalability Data

StepBatch Size (g)Yield (%)Purity (%)
Cyclization1007592
Hydrogenation508595

Chemical Reactions Analysis

Types of Reactions

2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

Inhibition of Cholinesterases

One of the primary applications of 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is crucial in Alzheimer's disease therapy as it helps to increase acetylcholine levels in the brain, thereby improving cognitive function.

In a study involving tacrine-benzofuran hybrids, it was found that derivatives containing this compound exhibited significant inhibition of human AChE with an IC50 value as low as 0.86 nM . The compound also demonstrated good inhibitory activity against β-secretase-1 (BACE-1), another target in Alzheimer's treatment, with an IC50 value of 1.35 µM .

Anti-Amyloid Aggregation

The compound has also been evaluated for its ability to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease pathology. In vitro studies showed that certain derivatives could reduce β-amyloid self-induced aggregation by approximately 61.3% . This dual action—both inhibiting cholinesterases and preventing amyloid aggregation—positions 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine as a promising candidate for multi-target directed ligands in Alzheimer's therapy.

Neuroprotective Effects

In vivo studies have indicated that administration of this compound can ameliorate cognitive deficits in scopolamine-treated mice models. The neuroprotective effects observed suggest potential therapeutic benefits beyond just cholinesterase inhibition .

Case Study 1: Tacrine Derivatives

In a comprehensive study involving tacrine derivatives that include 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine, researchers evaluated their pharmacological profiles against both AChE and BACE-1. The results indicated that compounds with this structure significantly outperformed traditional tacrine derivatives in terms of potency and selectivity against these targets .

Case Study 2: Neuroprotection in Animal Models

Another study assessed the neuroprotective effects of this compound on cognitive performance in scopolamine-induced amnesia models. Results showed that treatment with the compound led to significant improvements in memory tasks compared to control groups, indicating its potential utility in treating cognitive deficits associated with neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

The biological activity and physicochemical properties of cyclohepta[b]quinolin-11-amine derivatives are highly sensitive to substituent position and electronic effects. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Biological Activities
Target Compound 2-methoxy 242.32 (estimated) Insufficient direct data
4-Methyl derivative (CAS 5778-88-1) 4-methyl 226.32 Anticancer, Cholinesterase inhibition
4-Ethyl derivative (CAS 5778-91-6) 4-ethyl 240.36 Anticancer (moderate GI₅₀)
2,4-Bis(4-methoxyphenyl) derivative (4c) 2,4-bis(4-methoxyphenyl) 421.27 Antiproliferative (GI₅₀: 5–20 µM)
2-Fluoro derivative (CAS 1555-11-9) 2-fluoro, 11-carboxylic acid 259.28 NMDA receptor modulation
K1592 (1-chloro derivative) 1-chloro 240.72 Cholinesterase inhibition, cognitive effects

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) improve receptor affinity but may reduce solubility. For example, the 2-fluoro derivative (CAS 1555-11-9) shows NMDA receptor activity due to enhanced electrophilicity .
  • Methoxy groups (e.g., in 4c) enhance antiproliferative activity, with GI₅₀ values <20 µM in cancer cells .
  • Alkyl substituents (e.g., 4-methyl, 4-ethyl) exhibit moderate activity, suggesting steric effects at position 4 may limit binding .
Anticancer Activity
  • 4c (2,4-bis(4-methoxyphenyl)): Displays potent antiproliferative effects (GI₅₀: 5–20 µM) against lung, colon, and gynecologic cancers. Low cytotoxicity in normal cells (LC₅₀: >100 µM) .
  • 4e (2,4-bis(trifluoromethoxy)): High potency (LC₅₀: 22.4–>500 µg/mL in cancer cells) but higher toxicity in normal cells (LC₅₀: 26.3–222.7 µg/mL) .
  • Target Compound : Hypothesized to balance efficacy and safety due to the methoxy group’s electron-donating nature, reducing off-target toxicity compared to halogenated analogs.
Cholinesterase Inhibition
  • K1592 (1-chloro) : Acts as a dual cholinesterase inhibitor (AChE IC₅₀: 0.2 µM) and NMDA receptor antagonist, improving cognitive function in vivo .
  • 15c (hexyl-linked analog): Inhibits AChE at nanomolar levels (IC₅₀: 0.05 µM) due to extended alkyl chains enhancing hydrophobic interactions .
  • Target Compound : The methoxy group may enhance AChE binding compared to alkylated derivatives, though direct data are lacking.

Physicochemical Properties

Property Target Compound (2-methoxy) 4-Methyl Derivative 2-Fluoro Derivative
LogP (XLogP3) ~3.1 (estimated) 3.6 3.6
Hydrogen Bond Donors 1 (NH₂) 1 1
Topological PSA ~40 Ų 38.9 Ų 72.4 Ų
Solubility Moderate (methoxy enhances) Low Low (carboxylic acid improves)

Notes:

  • The methoxy group in the target compound likely improves water solubility compared to alkyl or halogen substituents .
  • Higher topological polar surface area (PSA) in the 2-fluoro derivative correlates with reduced membrane permeability .

Biological Activity

The compound 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine (CAS No. 5778-86-9) is a member of the cycloheptaquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₁₄H₁₆N₂
Molecular Weight212.29 g/mol
Density1.156 g/cm³
Boiling Point420.3 ºC at 760 mmHg
Flash Point237.5 ºC

Research indicates that 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine exhibits significant biological activities primarily through its interactions with various biological targets:

  • Cholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. Inhibitory potency was assessed using Ellman's assay, revealing that modifications to its structure can enhance activity significantly .
  • Sirtuin Inhibition : The compound has been investigated for its potential as a selective inhibitor of sirtuin proteins, particularly SIRT2. Some derivatives have demonstrated submicromolar IC50 values, indicating strong inhibitory effects .
  • Antiproliferative Effects : Studies have reported that related compounds exhibit antiproliferative activity against various human tumor cell lines, suggesting potential applications in cancer therapy .

Study on Cholinesterase Inhibition

In a comparative study of various derivatives of cycloheptaquinoline compounds, it was found that the introduction of a methoxy group significantly increased the inhibitory potency against AChE and BChE. For instance, a hybrid compound with a methoxy substituent showed an order of magnitude increase in potency compared to its non-methoxy counterpart .

SIRT2 Selectivity

A recent study highlighted the structure-activity relationship (SAR) of thienopyrimidinone derivatives where modifications at the N-7' position led to varying degrees of SIRT2 inhibition. The presence of specific substituents was crucial for enhancing selectivity and potency against SIRT2 .

Pharmacological Effects

The pharmacological profile of 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine suggests potential therapeutic applications in:

  • Neurodegenerative Diseases : Due to its cholinesterase inhibitory properties, this compound may be beneficial in treating conditions like Alzheimer's disease.
  • Cancer Treatment : Its antiproliferative effects make it a candidate for further investigation in oncology.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine?

  • Synthesis : The compound can be synthesized via reductive amination or catalytic hydrogenation, with intermediates purified using column chromatography. Reaction progress should be monitored via thin-layer chromatography (TLC) .
  • Characterization :

  • Purity : Ensure ≥95% purity via HPLC or LCMS, with m/z peaks matching theoretical molecular weights (e.g., calculated [M+H]+ for C₁₅H₁₉N₃: 241.1579) .
  • Structural Confirmation : Use ¹H/¹³C NMR to verify methoxy group placement and cycloheptane ring conformation. X-ray crystallography may resolve stereochemistry ambiguities .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Spectroscopic Methods :

  • NMR : Assign methoxy (-OCH₃) protons (δ ~3.8 ppm) and amine protons (δ ~1.5–2.5 ppm) to confirm regiochemistry .
  • Mass Spectrometry : Compare observed m/z values (e.g., 241.1579 for [M+H]+) with theoretical isotopic patterns to detect impurities .
    • Elemental Analysis : Validate empirical formulas (e.g., C: 74.65%, H: 7.94%, N: 17.41%) to confirm stoichiometry .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation. For example, LiAlH₄-mediated reductions (as in related tetrahydroquinoline syntheses) can be simulated to optimize reaction conditions .
  • Machine Learning : Train models on existing reaction databases to predict optimal solvents, temperatures, and catalysts. AI-driven platforms like COMSOL Multiphysics enable virtual screening of reaction parameters .

Q. What methodologies resolve contradictions in spectroscopic or synthetic data?

  • Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, and LCMS) to resolve ambiguities. For example, conflicting HNMR signals may arise from conformational flexibility in the cycloheptane ring, necessitating dynamic NMR or low-temperature studies .
  • Isotopic Labeling : Trace reaction pathways using deuterated reagents to confirm mechanistic hypotheses (e.g., hydrogenation vs. reductive amination pathways) .

Q. How can factorial design improve experimental efficiency in studying this compound’s derivatives?

  • Variable Screening : Use 2^k factorial designs to test variables like temperature, catalyst loading, and solvent polarity. For instance, a 2³ design could optimize the reduction step in derivative synthesis .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables to identify optimal conditions for yield or enantiomeric excess .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding affinities with enzymes or receptors, leveraging the compound’s rigid cycloheptane scaffold for docking studies .
  • Spectroscopic Probes : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify binding kinetics in vitro .

Methodological Considerations Table

Research Aspect Techniques Key References
Synthesis Optimization DFT calculations, AI-driven simulations
Structural Analysis X-ray crystallography, dynamic NMR
Data Validation Isotopic labeling, cross-platform LCMS/NMR
Experimental Design Factorial design, RSM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.